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molecular formula C6H13Cl2N3 B2672342 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1426423-09-7

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B2672342
M. Wt: 198.09
InChI Key: QDPMQWLLLDXFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

In a 250 mL round-bottomed flask, 2-methyl-propane-2-sulfinic acid [1-(1-methyl-1H-imidazol-2-yl)-ethyl]-amide (700 mg, 3.05 mmol) was combined with methanol at 0° C. to give a colorless solution. Hydrogen chloride (4.0 M in 1,4-dioxane, 10 ml, 40.0 mmol) was added. The reaction mixture was stirred at 0° C. for 2 h then concentrated in vacuo to provide 1-(1-methyl-1H-imidazol-2-yl)-ethylamine dihydrochloride. 1H NMR (300 MHz, DMSO-d6): δ 9.28 (bs, 1H), 7.67 (bs, 2H), 4.92 (bs, 1H), 3.93 (bd, 1H), 1.67 (bd, 3H).
Name
2-methyl-propane-2-sulfinic acid [1-(1-methyl-1H-imidazol-2-yl)-ethyl]-amide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]([NH:9]S(C(C)(C)C)=O)[CH3:8].[ClH:16]>CO>[ClH:16].[ClH:16].[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]([NH2:9])[CH3:8] |f:3.4.5|

Inputs

Step One
Name
2-methyl-propane-2-sulfinic acid [1-(1-methyl-1H-imidazol-2-yl)-ethyl]-amide
Quantity
700 mg
Type
reactant
Smiles
CN1C(=NC=C1)C(C)NS(=O)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.CN1C(=NC=C1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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